Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate
Description
Chemical Identity & Structural Characterization
Systematic Nomenclature & IUPAC Conventions
The IUPAC name ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate systematically describes the compound’s architecture. The parent structure is ethyl benzoate, with a substituent at the benzene ring’s third position. This substituent comprises an amino group (-NH-) bonded to a methylidene bridge (-CH=) linked to a 3,5-diazaperhydroinylidene ring. The heterocyclic ring is a six-membered, fully saturated system containing two nitrogen atoms at positions 3 and 5 and three ketone groups at positions 2, 4, and 6. The “perhydroinylidene” designation indicates a fully hydrogenated ring with one double bond (ylidene), likely between the methylidene carbon and the heterocycle.
This nomenclature aligns with IUPAC rules for polycyclic systems, prioritizing functional group hierarchy (ketones > amines > esters) and positional numbering to minimize locants. The ethyl ester group receives the lowest possible number on the benzene ring, while the heterocyclic substituent’s complexity is resolved using additive prefixes.
Molecular Formula & Stoichiometric Composition
The molecular formula of this compound is C₁₄H₁₃N₃O₅ , derived as follows:
| Component | Contribution to Formula |
|---|---|
| Ethyl benzoate core | C₉H₁₀O₂ |
| Heterocyclic substituent | C₅H₃N₃O₃ |
The heterocyclic substituent contributes three carbons from the diazaperhydroinylidene ring, one carbon from the methylidene bridge, and three oxygens from ketone groups. The nitrogen count arises from the two ring nitrogens and one amino group. This stoichiometry closely resembles structurally analogous compounds, such as ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate (C₁₄H₁₃N₃O₅), differing only in substituent position on the benzene ring.
Three-Dimensional Structural Elucidation
X-Ray Crystallographic Analysis
Although experimental crystallographic data for this specific compound are unavailable, analogous structures provide insights. For example, barbituric acid derivatives exhibit planar heterocyclic rings due to conjugation between nitrogen lone pairs and carbonyl π-systems. In this compound, the diazaperhydroinylidene ring likely adopts a boat or chair conformation, stabilized by intramolecular hydrogen bonding between the amino group and proximal ketone oxygen. The ethyl ester group introduces torsional flexibility, with the ester oxygen participating in dipole interactions with adjacent functional groups.
Key bond lengths and angles inferred from similar systems include:
- C=O bonds : ~1.21 Å (consistent with ketones)
- C-N bonds : ~1.35 Å (indicative of partial double-bond character due to resonance)
- N-H···O hydrogen bonds : ~2.8–3.0 Å, stabilizing the heterocyclic conformation
Conformational Isomerism
The compound exhibits restricted rotation about the methylidene-amino bond (N-CH=), resulting in E/Z isomerism. The bulky heterocyclic ring favors the E configuration, minimizing steric clash with the benzene ring. Additionally, the diazaperhydroinylidene ring’s puckering generates axial and equatorial orientations for substituents, though the energy barrier between these conformers is low (~5–10 kJ/mol).
Comparative Structural Analysis with Barbituric Acid Derivatives
This compound shares key features with barbituric acid (2,4,6-trioxohexahydropyrimidine), a foundational structure in central nervous system depressants:
| Feature | Ethyl 3-...benzoate | Barbituric Acid |
|---|---|---|
| Core heterocycle | 3,5-Diazaperhydroinylidene | Hexahydropyrimidine |
| Ketone positions | 2,4,6 | 2,4,6 |
| Substituent | Ethyl benzoate | Variable alkyl/aryl |
| Hydrogen bonding sites | 3 (2 ketones, 1 amine) | 3 ketones |
| π-Conjugation | Extended via benzene | Limited to heterocycle |
The benzoate moiety enhances lipophilicity compared to traditional barbiturates, potentially altering bioavailability. Furthermore, the methylidene-amino linker introduces rotational constraints absent in barbituric acid, which may influence receptor binding kinetics.
Properties
IUPAC Name |
ethyl 3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-13(20)8-4-3-5-9(6-8)15-7-10-11(18)16-14(21)17-12(10)19/h3-7H,2H2,1H3,(H3,16,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMCYCZDRNDBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis include ethyl alcohol, benzoic acid derivatives, and diazaperhydroinylidene compounds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds similar to Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate exhibit notable antioxidant properties. Antioxidants are crucial in preventing cellular damage caused by free radicals. Studies have shown that derivatives of such compounds can enhance superoxide dismutase activity and reduce malondialdehyde levels in biological systems, suggesting a protective effect against oxidative stress .
1.2 Gastroprotective Effects
Preliminary studies have demonstrated that related compounds possess gastroprotective effects. For instance, a study on ethyl derivatives showed significant protection against gastric mucosal lesions in rat models. This was attributed to increased mucus secretion and reduced inflammation in the gastric lining . this compound may similarly contribute to these therapeutic effects.
1.3 Antimicrobial Activity
Compounds containing the diazaperhydroin moiety are known for their antimicrobial properties. Research has highlighted their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics . The specific structure of this compound may enhance its bioactivity.
Materials Science
2.1 Coating Agents
This compound can be utilized in the formulation of advanced coating materials due to its chemical stability and adhesion properties. Such coatings are beneficial in various applications including automotive and industrial sectors where durability is essential .
2.2 Polymer Additives
Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. Its unique chemical structure allows it to act as a cross-linking agent or modifier in polymer formulations .
Environmental Chemistry
3.1 Biodegradation Studies
Understanding the environmental impact of chemical compounds is crucial for sustainability. This compound's degradation pathways have been a subject of study to assess its persistence in the environment and potential toxicity to aquatic life . Such studies help inform regulatory measures and safe usage guidelines.
3.2 Chelating Agents
The compound's ability to form complexes with metal ions makes it a candidate for use in environmental remediation processes. Chelating agents are vital for removing heavy metals from contaminated water sources .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidant properties | Cellular protection from oxidative stress |
| Gastroprotective effects | Protection against gastric lesions | |
| Antimicrobial activity | Development of new antibiotics | |
| Materials Science | Coating agents | Enhanced durability in industrial applications |
| Polymer additives | Improved mechanical properties | |
| Environmental Chemistry | Biodegradation studies | Understanding environmental impact |
| Chelating agents | Remediation of heavy metal contamination |
Mechanism of Action
The mechanism by which Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several triazine- and benzoate-based derivatives, but key differences in substituents and functional groups dictate distinct physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : The triazine-based methyl benzoate derivative in melts at 79–82°C, whereas the target compound’s melting point is unreported.
- Spectroscopic Data : ¹H/¹³C NMR and Rf values are critical for structural confirmation in triazine analogs , but such data are absent for the target compound.
Biological Activity
Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Molecular Formula: C14H13N3O5
Molecular Weight: 303.27 g/mol
CAS Number: Not specified in the available data.
The biological activity of this compound is primarily attributed to its structural components that may interact with various biological targets. The diazaperhydro compound structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are often assessed through minimum inhibitory concentration (MIC) assays against various pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown varying degrees of toxicity for this compound. The following table summarizes findings from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 45 | |
| MCF-7 (breast cancer) | 30 | |
| L929 (fibroblast) | >100 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower IC50 values in cancer cell lines suggest potential selective toxicity towards malignant cells.
Study on Anticancer Activity
A recent study investigated the anticancer effects of this compound in vivo using xenograft models. Tumor growth was significantly reduced in treated groups compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution on triazine cores. For example, details a protocol using 2,4,6-trichlorotriazine, substituted phenols, and ethyl 3-aminobenzoate under controlled temperatures (-35°C to 40°C) with DIPEA as a base. Purification involves column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) and recrystallization. Yield optimization requires strict stoichiometric control (1.00–1.15 equiv. of reagents) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR (200–400 MHz in DMSO-d₆ or CDCl₃) is essential for confirming substituent integration and regiochemistry, particularly for the benzoate and triazine moieties. IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular ion peaks .
Q. How is X-ray crystallography applied to resolve its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) is used. Data collection requires high-resolution (<1.0 Å) crystals, and Mercury CSD ( ) aids in visualizing packing motifs and hydrogen-bonding networks. Twinning or disorder requires iterative refinement using SHELXPRO .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or incomplete substitution on the triazine ring. suggests optimizing reaction times (e.g., 26–47 hours) and temperatures (35–40°C) for amine coupling. Using excess DIPEA (1.5–1.6 equiv.) improves nucleophilicity. Post-reaction, rapid solvent evaporation and precipitation with low-polarity solvents (e.g., hexane) enhance recovery .
Q. What strategies resolve contradictions between computational models and experimental crystallographic data?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., solvent interactions). Use Mercury’s "Packing Similarity" tool ( ) to compare experimental data with Cambridge Structural Database entries. Adjust DFT calculations (e.g., B3LYP/6-31G*) to include solvent effects or lattice energy minimization .
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Modify the triazine core (e.g., halogenation, methoxy substitutions) as in , where bromine or chlorine atoms are introduced at the 4-position of phenoxy groups. Assess electronic effects via Hammett plots or computational electrostatic potential maps. Biological assays (e.g., enzyme inhibition) require purity >95%, verified by HPLC .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at -20°C in amber vials. notes decomposition at >80°C; differential scanning calorimetry (DSC) can identify thermal stability thresholds. Avoid prolonged exposure to moisture, as hydrolysis of the ester group may occur .
Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
